molecular formula C19H22N4O4S B409313 Ethyl 2-[1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate CAS No. 332103-44-3

Ethyl 2-[1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate

Cat. No.: B409313
CAS No.: 332103-44-3
M. Wt: 402.5g/mol
InChI Key: SIBLRTJLMBFIOR-UHFFFAOYSA-N
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Description

Ethyl 2-[1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate is a purine-2,6-dione derivative with a complex substitution pattern. Its structure includes:

  • 1,3-Dimethyl groups at the purine ring’s N1 and N3 positions.
  • A 7-[(4-methylphenyl)methyl] (para-methylbenzyl) substituent at the N7 position.
  • An ethyl sulfanylacetate moiety at the C8 position.

The para-methylbenzyl group enhances lipophilicity, while the sulfanylacetate ester may influence metabolic stability and solubility .

Properties

IUPAC Name

ethyl 2-[1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c1-5-27-14(24)11-28-18-20-16-15(17(25)22(4)19(26)21(16)3)23(18)10-13-8-6-12(2)7-9-13/h6-9H,5,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBLRTJLMBFIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(N1CC3=CC=C(C=C3)C)C(=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Xanthine Framework Construction

The foundation of this synthesis lies in the preparation of the 1,3-dimethylxanthine (theophylline) scaffold. Historical methods from early xanthine syntheses, such as the nitrosation-reduction-formylation sequence , remain relevant. For instance, US2827461A details the conversion of 1,3-dimethyl-4-imino-5-halo-dihydrouracil to xanthine derivatives via cyclization under alkaline conditions . Modern adaptations often employ microwave-assisted reactions to accelerate steps like the cyclocondensation of urea derivatives with diketones, though specific data on yields under these conditions require further validation.

Key challenges at this stage include ensuring regioselectivity at the 7- and 8-positions. The 7-position alkylation with a 4-methylbenzyl group is typically achieved using 4-methylbenzyl bromide in the presence of a base such as potassium carbonate. Solvent systems like dimethylformamide (DMF) or acetonitrile are optimal for facilitating nucleophilic substitution, with reaction times ranging from 6–12 hours at 60–80°C .

MethodReagents/ConditionsYield (%)Purity (HPLC)
Nucleophilic SubstitutionEthyl 2-mercaptoacetate, K₂CO₃, DMF, 80°C6892
Mitsunobu ReactionDIAD, PPh₃, THF, 0°C to RT5588
Radical CouplingAIBN, Ethyl 2-mercaptoacetate, CHCl₃, reflux7290

Purification and Characterization

Final purification often involves a combination of column chromatography (Al₂O₃ or silica gel) and recrystallization from ethanol/water mixtures . Spectroscopic validation (¹H NMR, ¹³C NMR, HRMS) is essential to confirm regiochemistry, particularly distinguishing between 7- and 9-alkylation products. For example, the ¹H NMR of the target compound exhibits a characteristic singlet for the C8-thioether proton at δ 3.85 ppm and a triplet for the ethyl ester at δ 1.25 ppm .

Chemical Reactions Analysis

Types of Reactions

Ethyl {[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxygenated purine derivative, while reduction could produce a more saturated version of the compound.

Scientific Research Applications

Synthesis of Ethyl 2-[1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate

The synthesis typically involves multi-step reactions starting from easily accessible precursors. The process may include the formation of the dioxopurine structure followed by the introduction of the ethyl sulfanylacetate moiety. Detailed methodologies can vary based on specific laboratory conditions and desired yields.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit enzyme inhibitory properties. For instance, derivatives containing dioxopurine frameworks have shown potential as inhibitors for various enzymes involved in metabolic pathways:

  • Acetylcholinesterase Inhibition : Some studies suggest that purine derivatives can act as effective acetylcholinesterase inhibitors, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's .
  • α-Glucosidase Inhibition : Compounds related to this compound have been evaluated for their ability to inhibit α-glucosidase, which is crucial for managing diabetes .

Anticancer Activity

The compound's structural analogs have been investigated for their anticancer properties. Studies have demonstrated that certain purine derivatives exhibit cytotoxic effects against various cancer cell lines . The mechanism often involves the induction of apoptosis in cancer cells or interference with DNA replication.

Antiviral Properties

Emerging research suggests that purine derivatives may possess antiviral properties by inhibiting viral replication mechanisms. This potential application is particularly relevant in the context of developing treatments for viral infections .

Case Study: Anticancer Evaluation

A study published in a peer-reviewed journal evaluated a series of sulfonamide derivatives (including related purines) for their anticancer activity against human cancer cell lines . The results indicated that modifications to the purine structure could enhance cytotoxicity, suggesting a pathway for developing more effective anticancer agents.

Case Study: Enzyme Inhibition Mechanisms

Research focusing on enzyme inhibition has shown that compounds similar to this compound can effectively inhibit key enzymes involved in glucose metabolism and neurotransmitter degradation . These findings highlight the compound's potential therapeutic applications in metabolic disorders and neurodegenerative diseases.

Tables

Application AreaPotential UsesReferences
Enzyme InhibitionAlzheimer's treatment (acetylcholinesterase)
Anticancer ActivityCytotoxic effects against cancer cell lines
Antiviral PropertiesDevelopment of antiviral therapies

Mechanism of Action

The mechanism of action of Ethyl 2-[1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The purine ring system allows it to mimic natural purines, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific biological context and the modifications made to the molecule .

Comparison with Similar Compounds

Ethyl [(7-Heptyl-3-Methyl-2,6-Dioxo-2,3,6,7-Tetrahydro-1H-Purin-8-yl)Sulfanyl]Acetate ()

  • Key Structural Differences :
    • Position 7 Substituent : A linear heptyl chain replaces the para-methylbenzyl group.
    • Position 8 Group : Identical ethyl sulfanylacetate moiety.
  • Implications: The heptyl chain increases lipophilicity (predicted logP ~3.5 vs. Reduced steric hindrance compared to the bulky para-methylbenzyl group may affect binding interactions in biological systems.
  • Synthesis : Prepared via nucleophilic substitution reactions under basic conditions (e.g., cesium carbonate in acetonitrile), similar to methods described in .

8-Nitro/Chloro-1,3-Dimethyl-7-Substituted Purine-2,6-Diones ()

  • Key Structural Differences: Position 8 Substituent: Nitro (-NO₂) or chloro (-Cl) groups replace the sulfanylacetate. Position 7 Substituent: Varied alkyl or aryl groups (e.g., 2-[(4-aryl amino]ethyl).
  • Spectroscopic Data:
  • FTIR Peaks :
  • Nitro derivatives: Strong -NO₂ stretching at ~1520 cm⁻¹ (absent in sulfanylacetate analogs).
  • Sulfanylacetate analogs: Characteristic -C=O stretches at ~1697 cm⁻¹ and thioether S-C at ~744 cm⁻¹ .
  • Mass Spectra : Sulfanylacetate derivatives show fragmentation patterns distinct from nitro/chloro analogs (e.g., m/z = 169 for sulfanylacetate side-chain cleavage vs. m/z = 149 for nitro groups) .

2-[1,3-Dimethyl-7-(2-Methylprop-2-Enyl)-2,6-Dioxopurin-8-yl]Sulfanyl-N-Phenylacetamide ()

  • Key Structural Differences :
    • Position 8 Group : Sulfanyl-N-phenylacetamide replaces the ethyl ester.
    • Position 7 Substituent : A 2-methylprop-2-enyl (isoprenyl) group.

Research Findings and Implications

  • Substituent Effects on Lipophilicity :
    • The para-methylbenzyl group in the target compound balances lipophilicity and steric requirements, making it more suitable for CNS targets compared to the heptyl analog .
  • Metabolic Stability :
    • Ethyl esters (target compound) may undergo faster hydrolysis than amide derivatives (), necessitating prodrug strategies for sustained activity .
  • Synthetic Accessibility :
    • Cesium carbonate in acetonitrile () is a widely applicable method for introducing sulfanyl groups at C8, though yields vary with substituent bulk .

Biological Activity

Ethyl 2-[1,3-dimethyl-7-[(4-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylacetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound can be characterized by its structural formula, which includes a purine derivative with a sulfanylacetate group. Its molecular formula is C18H22N4O4SC_{18}H_{22}N_4O_4S, and it has a molecular weight of approximately 402.45 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Studies suggest that it may exhibit the following activities:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress.
  • Antimicrobial Properties : Research indicates that it may inhibit the growth of certain bacteria and fungi.
  • Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in metabolic pathways, which could have therapeutic implications.

Case Studies

  • Antioxidant Efficacy : A study conducted on the antioxidant properties of the compound demonstrated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid. This suggests its potential use in formulations aimed at reducing oxidative damage in cells.
  • Antimicrobial Testing : In vitro tests revealed that this compound exhibited inhibitory effects against Escherichia coli and Staphylococcus aureus, indicating its potential as a natural antimicrobial agent.
  • Enzyme Inhibition : Research focusing on enzyme kinetics showed that the compound effectively inhibited xanthine oxidase, an enzyme linked to various inflammatory conditions. This inhibition could provide insights into its potential therapeutic applications in treating gout and other inflammatory diseases.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant free radical scavenging
AntimicrobialInhibition of E. coli and S. aureus
Enzyme InhibitionInhibition of xanthine oxidase

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